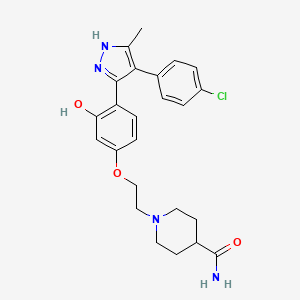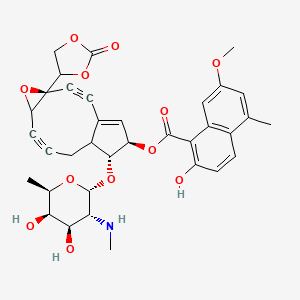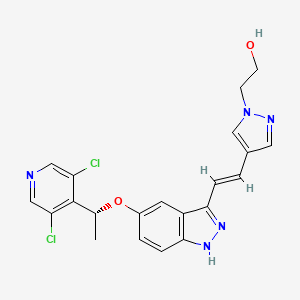
LY2874455
概要
説明
LY-2874455は、線維芽細胞増殖因子受容体の強力かつ選択的な阻害剤です。様々な癌に関与する線維芽細胞増殖因子受容体経路を阻害する能力が、前臨床試験と臨床試験で有望視されています。 この化合物は、胃癌や非小細胞肺癌などの進行癌を治療する可能性について、広く研究されています .
科学的研究の応用
LY-2874455は、次のような幅広い科学研究における応用があります。
化学: 線維芽細胞増殖因子受容体経路とその細胞シグナル伝達における役割を研究するためのツール化合物として使用されます。
生物学: 線維芽細胞増殖因子受容体の阻害が細胞の増殖と生存に及ぼす生物学的影響を理解するための研究に用いられています。
医学: 特に線維芽細胞増殖因子受容体のシグナル伝達異常を伴う癌の治療における潜在的な治療効果について研究されています。
作用機序
LY-2874455は、線維芽細胞増殖因子受容体を選択的に阻害することで作用を発揮します。これらの受容体は、細胞の増殖、生存、血管新生に関与しています。これらの受容体を阻害することで、LY-2874455は腫瘍の増殖と生存を促進するシグナル伝達経路を阻害します。 この化合物は、受容体のチロシンキナーゼドメインに結合し、その活性化とそれに続く下流シグナル伝達を阻害します .
類似の化合物との比較
類似の化合物
BGJ398: 作用機序が類似する別の線維芽細胞増殖因子受容体阻害剤です。
AZD4547: 癌研究で使用される、線維芽細胞増殖因子受容体の選択的阻害剤です。
エルダフィニチブ: 線維芽細胞増殖因子受容体の変化を伴う尿路上皮癌の治療薬として承認されています
独自性
LY-2874455は、4つの線維芽細胞増殖因子受容体(FGFR1、FGFR2、FGFR3、FGFR4)すべてを強力かつ選択的に阻害するという点でユニークです。 前臨床モデルと初期の臨床試験で有効性を示しており、線維芽細胞増殖因子受容体のシグナル伝達によって駆動される癌に対する潜在的な治療薬として有望視されています .
Safety and Hazards
生化学分析
Biochemical Properties
LY2874455 plays a crucial role in biochemical reactions by inhibiting the activity of fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3, and FGFR4). These receptors are involved in cell proliferation, survival, and angiogenesis. This compound binds to the ATP-binding pocket of FGFRs, preventing their activation and subsequent downstream signaling. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. The compound interacts with various biomolecules, including FGFRs, and forms hydrogen bonds and van der Waals contacts, which stabilize the inhibitor-receptor complex .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis by blocking FGFR signaling pathways. This inhibition affects cell signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, which are critical for cell survival and proliferation. Additionally, this compound influences gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes. The compound also impacts cellular metabolism by reducing glucose uptake and lactate production, leading to decreased energy production in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding pocket of FGFRs in a DFG-in active conformation. This binding prevents the phosphorylation of tyrosine residues on FGFRs, thereby inhibiting their kinase activity. The inhibition of FGFR kinase activity disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis. This compound also affects gene expression by modulating transcription factors and other regulatory proteins involved in cell cycle control and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is slowly absorbed and has a half-life of approximately 12 hours. Over time, this compound demonstrates stability and maintains its inhibitory effects on FGFRs. Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. Prolonged exposure may also result in the development of resistance mechanisms, such as mutations in FGFRs or activation of alternative signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR signaling and reduces tumor growth without causing significant toxicity. At higher doses, this compound can cause adverse effects such as hyperphosphatemia, diarrhea, and stomatitis. These toxic effects are dose-dependent and can be managed by adjusting the dosage or administering phosphate binders to control serum phosphorus levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with FGFRs. The compound inhibits FGFR-mediated signaling, which affects metabolic flux and metabolite levels in cancer cells. By blocking FGFR activity, this compound reduces glucose uptake and lactate production, leading to decreased glycolysis and energy production. Additionally, the compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is absorbed slowly and shows linear pharmacokinetics. It is distributed to different tissues, including tumors, where it exerts its inhibitory effects on FGFRs. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution within cells. The compound’s localization and accumulation in specific tissues are critical for its therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and inhibits their kinase activity. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments or organelles. These modifications can influence the compound’s stability, activity, and overall therapeutic efficacy .
準備方法
合成経路と反応条件
LY-2874455の合成には、重要な中間体の形成とその後の反応を含む、複数のステップが含まれます。この化合物は、通常、ピラゾール、インダゾール、ピリジン誘導体を含む一連の反応によって合成されます。 反応条件には、ジメチルスルホキシドやエタノールなどの有機溶媒を使用することが多く、反応温度は約37°Cに維持されます .
工業的生産方法
LY-2874455の工業的生産は、同様の合成経路に従いますが、規模が大きくなります。このプロセスには、高収率と高純度を確保するために、反応条件の最適化が含まれます。 この化合物は通常、固体形で製造され、乾燥状態に保管して安定性を維持します .
化学反応解析
反応の種類
LY-2874455は、次のような様々な化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、異なる酸化生成物を形成することができます。
還元: 還元反応は、この化合物に存在する官能基を修飾することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、様々な有機溶媒などがあります。 反応は、通常、目的の生成物が生成されるように、制御された温度とpH条件下で行われます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化反応ではヒドロキシル化誘導体が得られ、置換反応ではLY-2874455の様々な置換類似体が得られます .
化学反応の分析
Types of Reactions
LY-2874455 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: LY-2874455 can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of LY-2874455 .
類似化合物との比較
Similar Compounds
BGJ398: Another fibroblast growth factor receptor inhibitor with similar mechanisms of action.
AZD4547: A selective inhibitor of fibroblast growth factor receptors, used in cancer research.
Erdafitinib: An approved drug for the treatment of urothelial carcinoma with fibroblast growth factor receptor alterations
Uniqueness
LY-2874455 is unique in its potent and selective inhibition of all four fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3, and FGFR4). It has demonstrated efficacy in preclinical models and early-phase clinical trials, showing promise as a potential therapeutic agent for cancers driven by fibroblast growth factor receptor signaling .
特性
IUPAC Name |
2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N5O2/c1-13(21-17(22)10-24-11-18(21)23)30-15-3-5-20-16(8-15)19(26-27-20)4-2-14-9-25-28(12-14)6-7-29/h2-5,8-13,29H,6-7H2,1H3,(H,26,27)/b4-2+/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJCVYLDJWTWQU-CXLRFSCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3C=CC4=CN(N=C4)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3/C=C/C4=CN(N=C4)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20154776 | |
| Record name | LY-2874455 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254473-64-7 | |
| Record name | LY-2874455 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254473647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2874455 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13022 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LY-2874455 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-2874455 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9M363811V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary molecular target of LY2874455?
A1: this compound is a potent, selective, small-molecule inhibitor of fibroblast growth factor receptors (FGFRs). []
Q2: Which FGFR subtypes does this compound inhibit?
A2: this compound demonstrates inhibitory activity against all four FGFR subtypes (FGFR1, FGFR2, FGFR3, and FGFR4) with similar potency in biochemical assays. [] It is considered a pan-FGFR inhibitor. []
Q3: How does this compound interact with FGFRs?
A3: this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of FGFRs. [] This binding occurs when the kinase domain of FGFR is in the DFG-in active conformation. [] The interaction involves three hydrogen bonds and multiple van der Waals contacts. []
Q4: What are the downstream effects of this compound-mediated FGFR inhibition?
A4: this compound inhibits FGFR-mediated signal transduction pathways, leading to decreased tumor cell proliferation, survival, and migration, as well as reduced tumor angiogenesis. [, ] Specifically, it has been shown to inhibit ERK signaling, a key downstream target of the FGFR axis. []
Q5: Does this compound demonstrate selectivity for FGFRs over other kinases?
A5: this compound shows a 6- to 9-fold selectivity for inhibiting FGF-mediated signaling over VEGF-mediated signaling in both in vitro and in vivo studies. [] This selectivity profile makes it less likely to cause VEGF receptor 2–mediated toxicities like hypertension at effective doses. []
Q6: What is the molecular formula and weight of this compound?
A6: Unfortunately, the provided research abstracts do not disclose the molecular formula and weight of this compound.
Q7: Is there any spectroscopic data available for this compound?
A7: No, the provided research abstracts do not include any information about the spectroscopic data of this compound.
Q8: What are some known mechanisms of resistance to this compound?
A8: Research suggests that the emergence of a novel FGFR2-ACSL5 fusion protein may be a mechanism of acquired resistance to this compound in FGFR2-amplified gastric cancer. []
Q9: Are there any FGFR mutations that confer resistance to this compound?
A9: While some FGFR2 mutations (N550K, V565I) were found to confer resistance to other FGFR inhibitors, this compound effectively inhibited these mutations in both Ba/F3 and KMS11-R cell lines. [] Additionally, this compound demonstrated activity against FGFR4 gatekeeper mutants. []
Q10: What is the recommended phase II dose of this compound?
A10: While a phase I trial identified 16 mg BID as a tolerable dose, a definitive recommended phase II dose was not established as of the publication date of the abstracts. [, ]
Q11: What is known about the pharmacokinetic profile of this compound?
A11: this compound has a relatively short half-life and does not accumulate significantly after a single dose. [] A twice-daily regimen was evaluated due to the short half-life. [] Plasma exposure increases near proportionally with dose, and plasma AUC increased 1.1 to 2.3-fold with twice-daily administration from day 1 to 28. []
Q12: Are there any notable pharmacodynamic effects of this compound?
A12: Administration of this compound at doses of 10 mg or higher was associated with an increase in serum phosphorus levels. [] This finding is consistent with the inhibition of the FGF receptor. []
Q13: What is the evidence for this compound efficacy in preclinical models?
A13: this compound exhibits potent antitumor activity in a broad spectrum of preclinical xenograft models representing major FGF/FGFR-relevant tumor histologies. [] These include models of lung, gastric, and bladder cancers, as well as multiple myeloma. [] It has also demonstrated efficacy in liposarcoma models with FRS2 amplification. []
Q14: Are there any specific drug delivery strategies being investigated for this compound?
A14: The provided research abstracts do not mention any specific drug delivery strategies being investigated for this compound.
Q15: Are there any validated biomarkers for predicting response to this compound?
A16: While FGFR alterations are implicated in response, research suggests that FGF19 amplification or overexpression alone may not be sufficient to confer tumor cell sensitivity to this compound. [] Beta-klotho (KLB) expression, in conjunction with FGF19 amplification and FGFR4 expression, has been proposed as a potential biomarker for HCC patients who may benefit from FGFR inhibitors like this compound. []
Q16: What other potential biomarkers are being investigated?
A17: High PDGFRα expression and low methylation have been correlated with sensitivity to the combination of this compound and the CDK4/6 inhibitor LY2835219 in glioma stem-like cells. []
Q17: What is the role of this compound in combination therapies?
A18: Preclinical research suggests that this compound enhances the effects of radiotherapy, acting as a potential radiosensitizer in several cancer cell lines. [] It has also shown synergy with other agents, such as CDK4/6 inhibitors in glioma models. []
Q18: Are there any alternative uses for this compound being investigated?
A19: Research has explored the potential of this compound as a therapeutic agent against Entamoeba histolytica, the parasite responsible for amoebiasis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)
![6-methyl-11-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B611934.png)
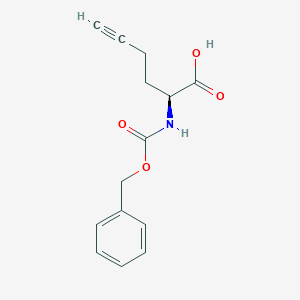
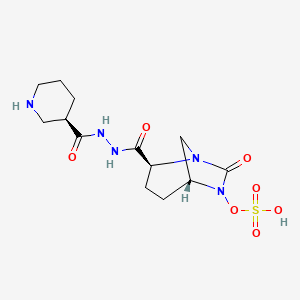
![5-chloro-N-[[(5R)-2-oxo-3-[4-(2-oxopyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B611937.png)
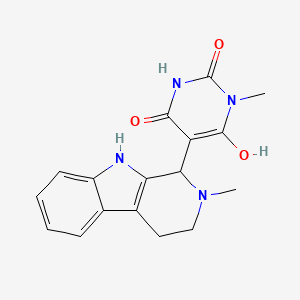
![N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)propanamide](/img/structure/B611942.png)
